molecular formula C12H17ClFNO B3078368 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 1050509-50-6

3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride

Cat. No. B3078368
CAS RN: 1050509-50-6
M. Wt: 245.72 g/mol
InChI Key: ZYQVCZQOHBWPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the empirical formula C12H17ClFNO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “this compound” is 245.72 . The SMILES string representation of the molecule is Cl.Fc1cccc(OCC2CCNCC2)c1 . The InChI key is QWIFOAXJOXKXLH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is classified as a combustible solid . The flash point is not applicable .

Scientific Research Applications

Paroxetine Hydrochloride Derivatives

Paroxetine hydrochloride, a phenylpiperidine derivative related to "3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride," is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders. Its physicochemical properties, stability, preparation methods, and analytical techniques are extensively documented, highlighting its importance in pharmaceutical applications (Germann, Ma, Han, & Tikhomirova, 2013).

Metabolic Activity Studies

Research on analogues of "this compound" includes studies on compounds like "3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride," which has been shown to influence metabolic activity by reducing food intake and weight gain in obese rats. This suggests potential applications in studying obesity and metabolic disorders (Massicot, Steiner, & Godfroid, 1985).

Inhibition of Lipid Peroxidation

Analogues of "this compound" have been found to be potent inhibitors of lipid peroxidation, suggesting their potential as therapeutic agents in conditions where oxidative stress plays a role. The antioxidant properties of these compounds further enhance their applicability in biomedical research (Domány et al., 1996).

Antihypertensive Activity

A series of derivatives structurally related to "this compound" have been synthesized and evaluated for their calcium-channel-blocking and antihypertensive activities. These compounds have shown promising results, indicating potential applications in the treatment of hypertension (Shanklin, Johnson, Proakis, & Barrett, 1991).

Safety and Hazards

“3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride” is classified as a combustible solid . It is part of the WGK 3 category . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQVCZQOHBWPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled solution of tert-butyl 3-[(4-fluorophenoxy)methyl]piperidine-1-carboxylate (300 mg, 1.03 mmol; which may be prepared as described in Step 1) in dichloromethane (6.8 mL) was added dropwise HCl 4N in dioxane (5.0 mL). The solution was warmed to room temperature and stirred for 1 h. The solvent was evaporated under reduced pressure to give the title compound (267 mg, quantitative) as a white solid.
Name
tert-butyl 3-[(4-fluorophenoxy)methyl]piperidine-1-carboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.